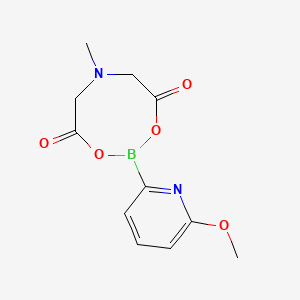

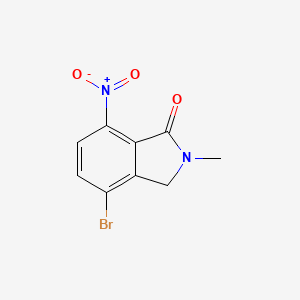

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . Pyridine derivatives are important in numerous bioactive molecules .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, substituted pyridines can be synthesized via various methods . For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Wissenschaftliche Forschungsanwendungen

Inhibitory Activity: A derivative of this compound, 2-(((6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dione, demonstrated significant tyrosinase inhibitory activity. This suggests potential applications in areas related to enzyme inhibition or in the development of therapeutic agents for conditions involving abnormal tyrosinase activity (Then et al., 2018).

Structural Analysis: The crystal structure of a similar compound, 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane, was analyzed. Understanding these structures can contribute to the development of new compounds with specific desired properties (Sopková-de Oliveira Santos et al., 2004).

Pharmaceutical Development: One study identified 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as a potent antagonist of the alpha(v)beta(3) receptor, indicating potential for development in pharmaceuticals, particularly in osteoporosis treatment (Hutchinson et al., 2003).

Flame Retardancy in Polymers: The use of boronated styrenes, such as 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, has been explored for reducing polystyrene flammability, indicating its potential in enhancing the safety of materials (Wiącek et al., 2015).

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, also known as “2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione”, is a boronic acid derivative protected with methyliminodiacetic acid (MIDA). This protection allows the compound to remain stable under standard Suzuki-Miyaura coupling conditions . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .

Biochemical Pathways

Boronic acids and their derivatives, such as the mida boronates, are widely used in the suzuki-miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their specific structures .

Result of Action

The use of boronic acids and their derivatives in suzuki-miyaura cross-coupling reactions can lead to the formation of various organic compounds, which can have diverse biological activities .

Action Environment

The action, efficacy, and stability of “6-Methoxypyridine-2-boronic acid MIDA ester” can be influenced by various environmental factors. For instance, the stability of MIDA boronates is enhanced compared to typical boronic acids, allowing for selective and iterative cross-coupling sequences .

Eigenschaften

IUPAC Name |

2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXOGDARCSEVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746397 |

Source

|

| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227700-45-9 |

Source

|

| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)

![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)